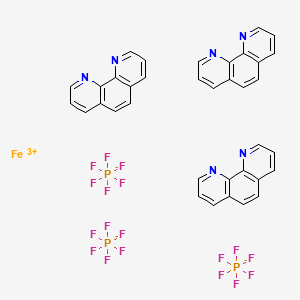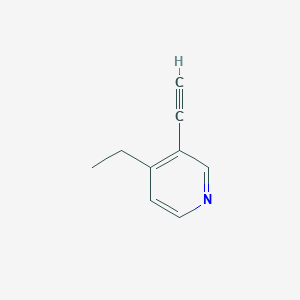
4-Ethyl-3-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-ethynylpyridine is an organic compound with the molecular formula C9H9N It is a derivative of pyridine, characterized by the presence of an ethyl group at the 4-position and an ethynyl group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Ethyl-3-ethynylpyridine involves starting from 4-vinylpyridine. The process includes the following steps:
Hydrohalogenation: 4-vinylpyridine undergoes hydrohalogenation to form 4-ethylpyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-ethynylpyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes and alkanes.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Ethyl-3-ethynylpyridine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-ethynylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to target proteins. The pyridine ring can act as a ligand, coordinating with metal ions and affecting enzymatic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylpyridine: Lacks the ethyl group at the 4-position, making it less hydrophobic compared to 4-Ethyl-3-ethynylpyridine.
3-Ethynylpyridine: Lacks the ethyl group at the 4-position, affecting its chemical reactivity and applications.
4-Ethylpyridine: Lacks the ethynyl group at the 3-position, resulting in different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C9H9N |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
4-ethyl-3-ethynylpyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-5-6-10-7-9(8)4-2/h2,5-7H,3H2,1H3 |
Clé InChI |
MUSZTXVMAWFSMQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


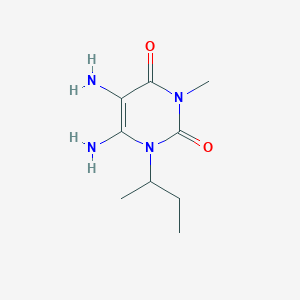
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
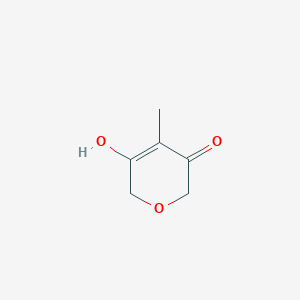
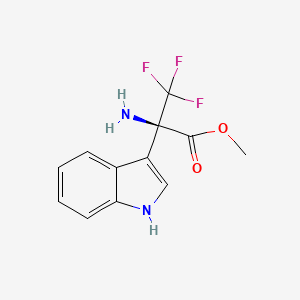
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)
![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)

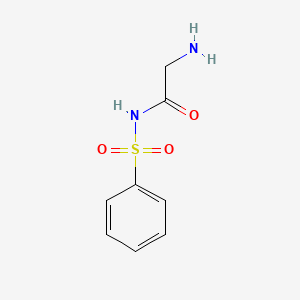

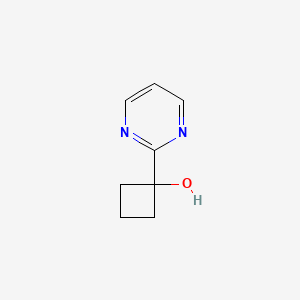
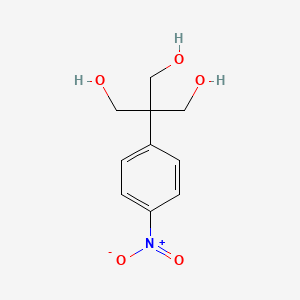

![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
